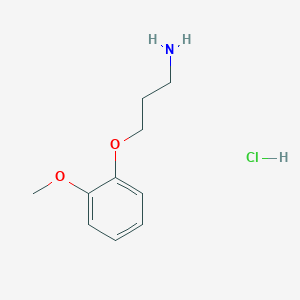

3-(2-Methoxyphenoxy)propan-1-amine hydrochloride

Description

Properties

IUPAC Name |

3-(2-methoxyphenoxy)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-12-9-5-2-3-6-10(9)13-8-4-7-11;/h2-3,5-6H,4,7-8,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXMLVJNABFTOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629345 | |

| Record name | 3-(2-Methoxyphenoxy)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1366407-75-1 | |

| Record name | 3-(2-Methoxyphenoxy)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of 3-(2-Methoxyphenoxy)propan-1-amine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the (CAS No: 1366407-75-1). Intended for researchers, chemists, and drug development professionals, this document delves into the compound's structural characteristics, thermal properties, solubility, and spectroscopic profile. By synthesizing available data with established analytical principles, this guide explains the causality behind experimental choices and provides detailed, field-proven protocols for characterization. The structural similarity of the core scaffold to known norepinephrine transporter (NET) inhibitors highlights its significance as a valuable building block in medicinal chemistry and neuroscience research.[1][2] Every protocol is designed as a self-validating system to ensure scientific integrity and reproducibility.

Introduction & Molecular Overview

This compound is a primary amine salt that has garnered interest within the scientific community, primarily as a synthetic intermediate for creating more complex organic molecules.[1] Its structural framework, containing a methoxyphenoxy group linked to a propanamine chain, is a key feature in various biologically active compounds.[1] Understanding its fundamental physicochemical properties is paramount for its effective use in synthesis, formulation, and biological screening.

Significance in Research and Development

The core structure of this compound is analogous to potent and selective inhibitors of the norepinephrine transporter (NET), such as Nisoxetine.[1][2] The specific arrangement of the aromatic ring, the ether linkage, and the terminal amine aligns with the pharmacophore requirements for binding to monoamine transporters.[1] This makes the molecule a valuable starting point for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents, with potential applications in treating conditions like depression or ADHD.[1] Its hydrochloride form enhances both stability and aqueous solubility, facilitating its use in biological assays.[1]

Chemical Identity and Nomenclature

A precise understanding of the molecule's identity is the foundation of all subsequent analysis. The key identifiers are summarized below.

| Property | Value | Source |

| Compound Name | This compound | [1][3] |

| CAS Number | 1366407-75-1 | [1][3] |

| Molecular Formula | C₁₀H₁₆ClNO₂ | [1] |

| Molecular Weight | 217.69 g/mol | [1] |

| IUPAC Name | 3-(2-methoxyphenoxy)propan-1-amine;hydrochloride | [1] |

| SMILES | COC1=CC=CC=C1OCCCN.Cl | [1] |

| InChI Key | JMXMLVJNABFTOE-UHFFFAOYSA-N | [1] |

| Free Base CAS | 3245-88-3 (3-(2-Methoxyphenoxy)propan-1-amine) | [4][5] |

| Free Base MW | 181.23 g/mol | [4][5] |

Structural Elucidation

The molecular structure forms the basis for all its chemical and physical properties.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The physicochemical properties dictate the compound's behavior in various environments, from storage to in-vivo applications.

Summary of Properties

The following table summarizes key physicochemical data, primarily for the free base form, as data for the hydrochloride salt is less prevalent in public literature.

| Property | Value (Free Base unless specified) | Source | Rationale and Implications |

| Physical Form | Expected to be a crystalline solid (Hydrochloride salt) | [1] | The salt form promotes crystallinity, which improves handling, stability, and purity compared to the often-oily free base. |

| Boiling Point | 284 °C | [4][5] | High boiling point indicates low volatility. The hydrochloride salt will likely decompose prior to boiling. |

| Density | 1.040 g/cm³ | [4][5] | Standard density for a molecule of its size and composition. |

| pKa (Predicted) | 9.60 ± 0.10 | [4][5] | This value refers to the conjugate acid (the ammonium ion). It indicates that at physiological pH (~7.4), the compound will be predominantly in its protonated, charged form, which is critical for receptor interaction and solubility. |

| Melting Point | Data not available for the 2-methoxy isomer. The 3-methoxy isomer melts at 108-110 °C. | [6] | The melting point is a key indicator of purity. The lack of available data necessitates experimental determination via DSC (see Protocol 4.1). |

Solubility Profile

Expertise & Experience: The conversion of the parent amine to its hydrochloride salt is a deliberate and common strategy in pharmaceutical chemistry.[1] The primary amine of the free base is relatively nonpolar and may exhibit limited aqueous solubility. By forming the salt with hydrochloric acid, the amine becomes a charged ammonium cation, which can readily form ion-dipole interactions with water molecules. This dramatically increases aqueous solubility, a critical requirement for preparing stock solutions for in-vitro assays and for potential parenteral formulations.

While quantitative data is not publicly available, the compound is expected to be soluble in water and polar protic solvents like methanol and ethanol, and less soluble in nonpolar organic solvents like hexanes or diethyl ether.

Spectroscopic and Chromatographic Characterization

Trustworthiness: A multi-faceted analytical approach is essential for unequivocally confirming the identity, structure, and purity of the compound. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

-

NMR Spectroscopy confirms the carbon-hydrogen framework and the connectivity of atoms.

-

IR Spectroscopy identifies the functional groups present in the molecule.

-

Mass Spectrometry determines the molecular weight and can reveal structural information through fragmentation patterns.

-

HPLC serves as the gold standard for assessing the purity of the compound.

Expected Spectroscopic Signatures

-

¹H NMR: The spectrum should show distinct signals for the aromatic protons (around 6.8-7.2 ppm), the methoxy group singlet (~3.8 ppm), two methylene groups adjacent to oxygen and nitrogen (O-CH₂ and N-CH₂), and a central methylene group (C-CH₂-C). The protons on the nitrogen-adjacent carbon will be deshielded.

-

¹³C NMR: The spectrum will display 10 distinct carbon signals, including four aromatic CH signals, two aromatic quaternary carbons (one attached to the ether oxygen and one to the methoxy group), the methoxy carbon (~55 ppm), and three aliphatic carbons of the propyl chain.

-

IR Spectroscopy: Key vibrational bands are expected for N-H stretching of the ammonium salt (broad band ~2400-3000 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C aromatic stretching (~1500-1600 cm⁻¹), and prominent C-O ether stretching (~1250 cm⁻¹).

-

Mass Spectrometry (ESI+): The primary ion observed would be the molecular ion of the free base [M+H]⁺ at m/z 182.2. Key fragmentation would likely involve the loss of the methoxyphenoxy group or cleavage along the propyl chain.

Experimental Protocols

The following protocols are presented as robust starting points for the characterization of this compound.

Protocol for Determination of Melting Point by DSC

Causality: Differential Scanning Calorimetry (DSC) is chosen over traditional melting point apparatus as it provides a more accurate and complete thermal profile, including the onset of melting, the peak melting temperature, and the enthalpy of fusion. This data is a sensitive indicator of purity.

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere (flow rate 50 mL/min).

-

-

Data Analysis: The melting point is determined as the peak temperature of the endothermic event corresponding to melting. The sharpness of the peak is indicative of the sample's purity.

Protocol for Purity Assessment by HPLC

Causality: A reverse-phase HPLC method is the industry standard for determining the purity of polar organic compounds like amine salts. A C18 column provides excellent retention and separation based on hydrophobicity. The use of a buffer (e.g., TFA or ammonium formate) in the mobile phase is critical to ensure consistent protonation of the amine and sharp, symmetrical peak shapes.

Caption: Standard workflow for HPLC purity analysis.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

-

-

Sample Preparation:

-

Prepare a diluent of 50:50 Water:Acetonitrile.

-

Accurately weigh and dissolve the compound in the diluent to a final concentration of approximately 1.0 mg/mL.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 275 nm (based on the absorbance of the methoxyphenoxy chromophore).

-

Injection Volume: 10 µL.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: 5% B (re-equilibration)

-

-

-

Data Analysis: Purity is calculated based on the relative area of the main peak as a percentage of the total area of all peaks in the chromatogram.

Synthesis and Chemical Stability

Overview of a Typical Synthetic Route

The synthesis of this compound is typically achieved via a multi-step process that is logical and employs common organic transformations.[1]

Caption: Generalized synthetic pathway for the target compound.

-

Ether Formation: The synthesis begins with a Williamson ether synthesis. 2-methoxyphenol is deprotonated by a base (like potassium carbonate) to form the phenoxide, which then acts as a nucleophile, attacking an electrophilic 3-carbon synthon (e.g., 3-bromopropan-1-amine or a protected version thereof) to form the ether linkage.[1]

-

Amine Deprotection (if necessary): If a protecting group (like Boc) was used on the amine, it is removed in this step.

-

Salt Formation: The resulting free base is dissolved in a suitable solvent (like diethyl ether or isopropanol) and treated with a solution of hydrochloric acid to precipitate the final hydrochloride salt, which can then be isolated by filtration.[1]

Chemical Stability and Storage

The hydrochloride salt is expected to be a stable, crystalline solid. For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light and moisture, at room temperature or refrigerated (2-8°C).[4][5] The primary amine can be susceptible to oxidation over time, and the solid can be hygroscopic.

Conclusion

This compound is a compound of significant interest due to its structural relevance in medicinal chemistry. This guide has detailed its core physicochemical properties, providing both a theoretical framework and practical, robust protocols for its analysis. The predicted pKa of 9.60, its enhanced solubility as a hydrochloride salt, and its characteristic spectroscopic signatures are key parameters for any researcher utilizing this molecule. The provided methodologies for DSC, HPLC, and spectroscopic analysis establish a foundation for ensuring the quality, identity, and purity of this important synthetic building block.

References

- 1. Buy this compound | 1366407-75-1 [smolecule.com]

- 2. 3-(4-Methoxyphenoxy)propan-1-amine | 100841-00-7 | Benchchem [benchchem.com]

- 3. This compound | 1366407-75-1 [m.chemicalbook.com]

- 4. 3-(2-methoxyphenoxy)propan-1-amine CAS#: 3245-88-3 [amp.chemicalbook.com]

- 5. 3-(2-methoxyphenoxy)propan-1-amine | 3245-88-3 [chemicalbook.com]

- 6. 3-(3-methoxyphenoxy)propan-1-amine hydrochloride | 89718-96-7 [sigmaaldrich.com]

An In-Depth Technical Guide to 3-(2-Methoxyphenoxy)propan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the exploration of novel molecular scaffolds is paramount to the discovery of new therapeutic agents and research tools. Aryloxypropanamine derivatives, as a class, have garnered significant attention due to their diverse biological activities. This guide focuses on a specific member of this family, 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride, providing a comprehensive technical overview for researchers and drug development professionals. This document moves beyond a simple recitation of facts, offering insights into the causality behind synthetic choices and analytical methodologies, grounded in established scientific principles.

Compound Profile: this compound

CAS Number: 1366407-75-1[1][2]

Molecular Formula: C₁₀H₁₆ClNO₂[1]

Molecular Weight: 217.69 g/mol [1]

IUPAC Name: 3-(2-methoxyphenoxy)propan-1-amine;hydrochloride[1]

This compound belongs to the aryloxypropanamine class, characterized by a methoxyphenoxy group linked to a propanamine chain via an ether bond.[1] The hydrochloride salt form enhances its stability and aqueous solubility, making it suitable for a variety of research and development applications.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆ClNO₂ | [1] |

| Molecular Weight | 217.69 g/mol | [1] |

| CAS Number | 1366407-75-1 | [1][2] |

| IUPAC Name | 3-(2-methoxyphenoxy)propan-1-amine;hydrochloride | [1] |

| Physical Form | Solid/Powder | [3] |

| Storage Temperature | Room Temperature | [2][3] |

Strategic Synthesis: From Precursors to Final Product

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The general strategy involves the formation of an ether linkage followed by the introduction of the amine functional group and subsequent conversion to the hydrochloride salt.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks down the target molecule into readily available starting materials.

Step-by-Step Synthesis Protocol

This protocol outlines a common and effective method for the laboratory-scale synthesis of the target compound.

Step 1: Williamson Ether Synthesis of 1-(3-Bromopropoxy)-2-methoxybenzene

This initial step establishes the core ether linkage. The choice of a strong base is critical to deprotonate the phenolic hydroxyl group of guaiacol, forming a nucleophilic phenoxide ion that subsequently attacks the electrophilic carbon of 1,3-dibromopropane in an SN2 reaction.

-

Reagents:

-

Guaiacol (2-Methoxyphenol)

-

1,3-Dibromopropane

-

Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF) or Acetone

-

-

Procedure:

-

To a stirred solution of guaiacol in anhydrous DMF, slowly add sodium hydride at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The slow addition and cooling are necessary to control the exothermic reaction and the evolution of hydrogen gas.

-

Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes to ensure complete formation of the sodium guaiacolate.

-

Add 1,3-dibromopropane dropwise to the reaction mixture. An excess of the dibromopropane is often used to minimize the formation of the bis-ether byproduct.

-

Heat the reaction mixture (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and quench the excess NaH by the careful addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 1-(3-bromopropoxy)-2-methoxybenzene.

-

Step 2: Azide Substitution

The bromide is a good leaving group, readily displaced by the azide nucleophile. This step sets the stage for the introduction of the amine group.

-

Reagents:

-

1-(3-Bromopropoxy)-2-methoxybenzene

-

Sodium Azide (NaN₃)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve 1-(3-bromopropoxy)-2-methoxybenzene in DMF and add sodium azide.

-

Heat the mixture (e.g., 80-100 °C) and stir until the reaction is complete as indicated by TLC.

-

Cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent like diethyl ether.

-

Wash the combined organic extracts, dry over a drying agent, and remove the solvent in vacuo to obtain 1-(3-azidopropoxy)-2-methoxybenzene.

-

Step 3: Reduction of the Azide to the Primary Amine

The azide is cleanly reduced to the primary amine. Catalytic hydrogenation is a common and efficient method.

-

Reagents:

-

1-(3-Azidopropoxy)-2-methoxybenzene

-

Palladium on Carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve the azide in methanol or ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the free base, 3-(2-methoxyphenoxy)propan-1-amine.

-

Step 4: Formation of the Hydrochloride Salt

Conversion to the hydrochloride salt is typically straightforward and improves the compound's handling and stability.

-

Reagents:

-

3-(2-Methoxyphenoxy)propan-1-amine

-

Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)

-

Anhydrous diethyl ether

-

-

Procedure:

-

Dissolve the crude amine in a minimal amount of a suitable solvent like anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

-

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected signals would include aromatic protons, a singlet for the methoxy group, and multiplets for the propyl chain protons. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment, including the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the propyl chain.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching vibrations for the primary amine.

-

C-H stretching for the aromatic and aliphatic groups.

-

C-O stretching for the ether linkage.

-

Aromatic C=C bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum of the free base (C₁₀H₁₅NO₂) would be expected to show a molecular ion peak (M⁺) at m/z 181.23. Fragmentation patterns can provide further structural information.

Applications and Mechanism of Action

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules in the pharmaceutical and chemical research sectors.[1]

Potential Pharmacological Significance

The aryloxypropanamine scaffold is present in a number of biologically active compounds. The structural similarity of 3-(2-Methoxyphenoxy)propan-1-amine to known pharmacophores suggests potential for:

-

Antidepressant and Anxiolytic Activity: The structural motif bears resemblance to some serotonin and norepinephrine reuptake inhibitors.[1] Preliminary data suggests potential interactions with neurotransmitter receptors.[1]

-

Anti-inflammatory Properties: Phenoxy and related aromatic amines are known to possess anti-inflammatory activities.[1]

-

Anticancer Research: Some related compounds have shown potential in anticancer studies.[1]

Further research is necessary to fully elucidate the specific biological activities and mechanisms of action of this particular compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

Conclusion

This compound is a valuable building block in synthetic and medicinal chemistry. Its synthesis, while requiring multiple steps, is achievable through established organic chemistry methodologies. The key to successful synthesis lies in the careful control of reaction conditions and rigorous purification and characterization of the intermediates and final product. Its structural features suggest a range of potential biological activities, making it an interesting candidate for further investigation in drug discovery programs. This guide provides a solid foundation for researchers to understand and utilize this compound in their scientific endeavors.

References

molecular weight of 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride

An In-Depth Technical Guide to 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride

Abstract: This technical guide provides a comprehensive overview of this compound, a chemical compound of interest in medicinal chemistry and broader scientific research. The document details its core physicochemical properties, outlines a representative synthetic pathway, and establishes a framework for its analytical validation. Emphasis is placed on the rationale behind experimental choices and the compound's potential applications, particularly in pharmaceutical development, based on its structural characteristics. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this molecule.

Core Compound Identification and Properties

This compound is an organic molecule characterized by a 2-methoxyphenol group linked via an ether bond to a propanamine chain, which is supplied as a hydrochloride salt.[1] This salt form is often preferred for its increased stability and solubility in aqueous media, which is advantageous for experimental and developmental applications.[1]

Physicochemical Data Summary

The fundamental properties of the compound are summarized below. Accurate determination of these values is the first step in any rigorous scientific investigation.

| Property | Value | Source |

| IUPAC Name | 3-(2-methoxyphenoxy)propan-1-amine;hydrochloride | [1] |

| CAS Number | 1366407-75-1 | [1] |

| Molecular Formula | C₁₀H₁₆ClNO₂ | [1] |

| Molecular Weight | 217.69 g/mol | [1] |

| Canonical SMILES | COC1=CC=CC=C1OCCCN.Cl | [1] |

| InChI Key | JMXMLVJNABFTOE-UHFFFAOYSA-N | [1] |

| Free Base Form (CAS) | 3-(2-methoxyphenoxy)propan-1-amine (3245-88-3) | [2][3] |

| Free Base MW | 181.23 g/mol | [2][3] |

Synthesis and Characterization Workflow

The synthesis and validation of this compound require a systematic, multi-step approach to ensure the final product's identity, purity, and stability.

General Synthetic Pathway

The synthesis of this compound typically proceeds through a well-established route in organic chemistry.[1] The causality of this workflow is designed to build the molecular backbone efficiently and conclude with the formation of a stable, usable salt.

-

Ether Formation (Williamson Ether Synthesis): The process begins with the reaction of 2-methoxyphenol with a suitable three-carbon alkyl halide. This nucleophilic substitution reaction forms the critical ether linkage that connects the aromatic ring to the propyl chain.

-

Amine Formation: The resulting ether intermediate is then converted to the primary amine. This can be achieved through various methods, such as reaction with propan-1-amine under basic conditions.[1]

-

Hydrochloride Salt Formation: The final step involves treating the purified free base, 3-(2-methoxyphenoxy)propan-1-amine, with hydrochloric acid (HCl).[1] This acid-base reaction forms the hydrochloride salt, which typically enhances the compound's crystallinity and aqueous solubility.[1]

Caption: A generalized workflow for the synthesis of this compound.

Analytical Validation Protocol

A self-validating analytical system is crucial for confirming the identity and purity of the synthesized compound. This involves orthogonal methods where each technique provides a different piece of structural or purity information.

Step 1: Structural Confirmation (NMR Spectroscopy)

-

Purpose: To confirm the molecular structure and connectivity of atoms.

-

Methodology:

-

Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire ¹H NMR (Proton NMR) and ¹³C NMR (Carbon NMR) spectra.

-

Expected ¹H NMR Features: Signals corresponding to the methoxy (-OCH₃) protons, aromatic protons on the phenyl ring, methylene (-CH₂-) protons of the propyl chain, and the amine (-NH₃⁺) protons. The integration of these signals should match the number of protons in the structure.

-

Expected ¹³C NMR Features: Resonances for each unique carbon atom in the molecule, including the methoxy carbon, aromatic carbons, and the aliphatic carbons of the propyl chain.

-

Step 2: Purity Assessment (High-Performance Liquid Chromatography - HPLC)

-

Purpose: To determine the purity of the compound and identify any potential impurities.

-

Methodology:

-

Develop a reverse-phase HPLC method. A C18 column is a common starting point.

-

The mobile phase typically consists of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Run a gradient elution to separate the main compound from any starting materials, by-products, or degradation products.

-

Use a UV detector set to a wavelength where the aromatic ring absorbs (e.g., ~270 nm).

-

Purity is calculated based on the relative peak area of the main component. A purity level of >95% is often required for research applications.[4]

-

Step 3: Identity and Molecular Weight Verification (Mass Spectrometry - MS)

-

Purpose: To confirm the molecular weight of the free base.

-

Methodology:

-

Infuse a dilute solution of the sample into an electrospray ionization (ESI) mass spectrometer.

-

Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Expected Result: A prominent peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the free base (181.23 g/mol ) plus the mass of a proton, i.e., ~182.24.

-

References

3-(2-Methoxyphenoxy)propan-1-amine hydrochloride solubility data

An In-depth Technical Guide to the Solubility Characterization of 3-(2-Methoxyphenoxy)propan-1-amine Hydrochloride

Foreword: Beyond a Simple Number

To the researchers, scientists, and drug development professionals who will read this guide, it is crucial to understand a fundamental truth: solubility is not a single value but a multifaceted characteristic that dictates the journey of a molecule from a laboratory beaker to a therapeutic outcome. For a compound like this compound, a molecule with potential pharmacological applications, a thorough understanding of its solubility is the bedrock upon which successful formulation and in vivo studies are built.[1]

This guide is structured to provide not just protocols, but a strategic framework for a comprehensive solubility assessment. We will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating system. Our objective is to empower you to generate not just data, but meaningful, interpretable, and defensible solubility profiles that can confidently guide critical development decisions.

Initial Physicochemical Profile

Before embarking on experimental studies, we must consolidate the known information for this compound. This baseline data informs our experimental design, particularly in preparing stock solutions and selecting analytical techniques.

| Property | Value | Source |

| CAS Number | 1366407-75-1 | [2] |

| Molecular Formula | C₁₀H₁₆ClNO₂ | [1] |

| Molecular Weight | 217.69 g/mol | [1] |

| Predicted pKa | 9.60 ± 0.10 | [3] |

| Appearance | Solid / Powder | [4] |

The predicted pKa is of particular importance. As an amine salt, the compound's ionization state, and therefore its aqueous solubility, will be highly dependent on the pH of the medium.[5] The primary amine group is expected to be protonated and positively charged at physiological pH, a characteristic that generally enhances aqueous solubility compared to the free base.[6][7]

The Imperative of Solid-State Characterization

A common pitfall in solubility studies is the failure to first characterize the solid form of the active pharmaceutical ingredient (API). An API can exist in different crystalline forms (polymorphs) or as an amorphous solid, each possessing a unique crystal lattice energy.[8][9] This directly impacts the energy required to break the solid-state interactions and dissolve the molecule, meaning different solid forms will have different measured solubilities.[9][10]

Caption: Foundational workflow for API solid-state characterization.

Methodologies for Solubility Determination

We will explore two distinct but complementary types of solubility: thermodynamic and kinetic.

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent under conditions of thermodynamic equilibrium between the dissolved and undissolved states.[11] It is the "gold standard" measurement required for Biopharmaceutics Classification System (BCS) and is determined using methods like the shake-flask technique.[12][13][14]

-

Kinetic Solubility: This is an apparent solubility measured under non-equilibrium conditions, often used in high-throughput screening during early drug discovery.[15][16] It typically involves dissolving the compound from a high-concentration DMSO stock into an aqueous buffer and measuring the concentration at which precipitation occurs.[17][18] While faster, it can often overestimate the true thermodynamic solubility.

Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This protocol is aligned with guidelines from the USP and ICH to ensure regulatory relevance.[13][19][20] It measures the saturation solubility at equilibrium.

Objective: To determine the true thermodynamic solubility of a well-characterized solid form of this compound in various aqueous media.

Principle: An excess amount of the solid API is agitated in a solvent for a prolonged period until equilibrium is reached. The supernatant is then filtered and analyzed to determine the concentration of the dissolved API.[11][21]

Step-by-Step Methodology:

-

Media Preparation: Prepare a set of buffers covering the physiological pH range, such as pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), and pH 6.8 (Phosphate buffer), as recommended by ICH M9 guidelines.[13][22]

-

Dispensing API: Add an excess amount of the API (e.g., 2-5 mg) to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired buffer to each vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (typically 37 °C for biopharmaceutical relevance) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[11][22]

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all solid particles.

-

pH Measurement: Measure the pH of the remaining solution in the vial to confirm it has not shifted during the experiment.[14]

-

Quantification: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of the dissolved API using a validated analytical method, such as HPLC-UV.[23][24] Prepare a calibration curve using standards of known concentration.

-

Replication: Perform each measurement in at least triplicate to ensure reproducibility.[13]

Caption: Workflow for the Shake-Flask thermodynamic solubility assay.

Protocol: Biorelevant Solubility (FaSSIF & FeSSIF)

For drug development, solubility in simple buffers is insufficient to predict in vivo behavior. The gastrointestinal tract contains bile salts and phospholipids that can form micelles and significantly enhance the solubility of poorly soluble drugs.[25][26] Therefore, testing in biorelevant media is essential.

Objective: To determine the solubility of the API in media that simulate the composition of human intestinal fluids in fasted (FaSSIF) and fed (FeSSIF) states.

Principle: The shake-flask method is employed using simulated intestinal fluids. FaSSIF mimics the fasted state with a lower concentration of bile salts, while FeSSIF mimics the fed state with higher concentrations, providing insight into potential food effects on drug absorption.[27][28]

Media Composition:

| Component | FaSSIF (Fasted State) | FeSSIF (Fed State) |

| pH | ~6.5 | ~5.0 |

| Sodium Taurocholate | 3 mM | 15 mM |

| Lecithin | 0.75 mM | 3.75 mM |

| Buffer System | Phosphate / Maleate | Acetate / Maleate |

| Osmolality (mOsm/kg) | ~270 | ~400 |

| Note: Compositions can vary slightly between different published recipes. Commercially available powders simplify preparation.[25][29] |

Step-by-Step Methodology:

-

Media Preparation: Prepare FaSSIF and FeSSIF media according to established protocols or by using commercially available powders (e.g., from Biorelevant.com).[29]

-

Execution: Follow the same steps (2 through 8) as described in the Thermodynamic Equilibrium Solubility protocol (Section 3.1), substituting the simple buffers with the prepared FaSSIF and FeSSIF media.

-

Data Interpretation: Comparing solubility in FaSSIF and FeSSIF can help predict whether the drug's absorption will be affected by food intake.[27][28] An increase in solubility in FeSSIF suggests a positive food effect.

Data Summary and Interpretation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison and interpretation.

Table 3: Hypothetical Solubility Profile for 3-(2-Methoxyphenoxy)propan-1-amine HCl (Form A)

| Medium | pH (at equilibrium) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | BCS Classification* |

| 0.1 N HCl | 1.2 | 37 | 15,500 | 71,197 | High Solubility |

| Acetate Buffer | 4.5 | 37 | 12,300 | 56,498 | High Solubility |

| Phosphate Buffer | 6.8 | 37 | 8,900 | 40,884 | High Solubility |

| FaSSIF | 6.5 | 37 | 9,250 | 42,492 | N/A |

| FeSSIF | 5.0 | 37 | 11,800 | 54,205 | N/A |

| BCS solubility classification is based on the lowest measured solubility in the pH 1.2-6.8 range. A drug is "highly soluble" if the highest therapeutic dose can dissolve in ≤250 mL of media across this range.[13][22] |

Interpretation:

-

pH-Dependence: The data shows higher solubility at lower pH values, which is expected for an amine hydrochloride. As the pH increases towards the compound's pKa (~9.6), the proportion of the ionized form decreases, leading to lower solubility.

-

Biopharmaceutical Classification System (BCS): To classify the drug, one would compare the dose/solubility ratio to the 250 mL threshold. For example, if the highest anticipated dose is 100 mg, the volume required to dissolve it at the lowest solubility point (pH 6.8) would be: 100,000 µg / 8,900 µg/mL = 11.2 mL. Since 11.2 mL is less than 250 mL, this compound would be classified as highly soluble .[13][20]

-

Biorelevant Media: The slight increase in solubility in FaSSIF compared to the pH 6.8 buffer suggests some solubilization by the bile salt/lecithin micelles. The further increase in FeSSIF indicates a potential for a minor positive food effect, where co-administration with a meal could enhance absorption.[28]

Conclusion

This guide has outlined a comprehensive, scientifically rigorous approach to characterizing the solubility of this compound. By integrating solid-state characterization with thermodynamic and biorelevant solubility measurements, researchers can build a robust data package. This foundational knowledge is indispensable for guiding formulation strategies, interpreting non-clinical data, and ensuring the development of a safe, effective, and reliable pharmaceutical product. Adherence to these principles of causality and self-validation transforms solubility determination from a routine measurement into a powerful predictive science.

References

- 1. Buy this compound | 1366407-75-1 [smolecule.com]

- 2. This compound | 1366407-75-1 [m.chemicalbook.com]

- 3. 3-(2-methoxyphenoxy)propan-1-amine CAS#: 3245-88-3 [amp.chemicalbook.com]

- 4. 3-(3-methoxyphenoxy)propan-1-amine hydrochloride | 89718-96-7 [sigmaaldrich.com]

- 5. ascendiacdmo.com [ascendiacdmo.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. wishrutpharma.com [wishrutpharma.com]

- 9. alfatestlab.com [alfatestlab.com]

- 10. agnopharma.com [agnopharma.com]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

- 12. Solubility Measurements | USP-NF [uspnf.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. database.ich.org [database.ich.org]

- 15. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. charnwooddiscovery.com [charnwooddiscovery.com]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 19. biorelevant.com [biorelevant.com]

- 20. who.int [who.int]

- 21. evotec.com [evotec.com]

- 22. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 24. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 25. dissolutiontech.com [dissolutiontech.com]

- 26. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pharmalesson.com [pharmalesson.com]

- 28. biorelevant.com [biorelevant.com]

- 29. biorelevant.com [biorelevant.com]

An In-depth Technical Guide to the Physicochemical Characterization of 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride: Focus on Melting Point Determination

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the characterization of 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride, a compound of interest in medicinal chemistry. While a specific melting point for this compound is not publicly documented, this guide establishes an authoritative, step-by-step protocol for its determination, grounded in the principles of the United States Pharmacopeia (USP) General Chapter <741>. The causality behind experimental choices is elucidated to ensure both technical accuracy and field-proven insights. This document serves as a critical resource for researchers, enabling the establishment of a key quality attribute for this compound and ensuring the integrity of subsequent research and development activities.

Introduction to this compound

This compound is an organic molecule with the chemical formula C₁₀H₁₆ClNO₂ and a molecular weight of 217.69 g/mol .[1] Its structure, featuring a methoxyphenyl group and a propan-1-amine moiety, suggests its potential utility in various chemical and biological applications, particularly in medicinal chemistry due to possible pharmacological properties.[1] The hydrochloride salt form is common for amine-containing compounds, often enhancing stability and solubility.[1] Given its potential as a candidate for drug development, likely for its antidepressant and anti-inflammatory properties, rigorous physicochemical characterization is paramount.[1]

Chemical Structure and Properties

The molecular integrity and purity of a compound are foundational to any scientific investigation. The key identifiers for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1366407-75-1 | --INVALID-LINK--[1] |

| Molecular Formula | C₁₀H₁₆ClNO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 217.69 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | 3-(2-methoxyphenoxy)propan-1-amine;hydrochloride | --INVALID-LINK--[1] |

A visual representation of the chemical structure is provided in the diagram below.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(2-Methoxyphenoxy)propan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride (C₁₀H₁₆ClNO₂). As a compound of interest in medicinal chemistry, a thorough understanding of its spectral characteristics is paramount for structural verification, purity assessment, and quality control.[1] This document will delve into the theoretical principles governing the spectrum, predict chemical shifts and coupling patterns, and provide a detailed experimental protocol for acquiring high-quality NMR data. The insights herein are grounded in established NMR theory and empirical data to ensure scientific integrity and practical applicability for professionals in drug development and chemical research.

Introduction: The Significance of NMR in Characterizing Pharmaceutical Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, particularly within the pharmaceutical industry. Its ability to provide detailed information about the molecular structure of a substance at the atomic level makes it a cornerstone for the characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates. For a molecule such as this compound, which possesses distinct aromatic and aliphatic regions, ¹H NMR offers a definitive fingerprint for its identification and the assessment of its purity.[1]

The hydrochloride salt form of an amine introduces specific spectral features, primarily due to the protonation of the nitrogen atom. This protonation alters the electronic environment of neighboring protons, leading to characteristic downfield shifts in the ¹H NMR spectrum.[2][3][4] Understanding these effects is crucial for the correct interpretation of the spectral data.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, it is essential to first analyze the chemical structure of this compound and identify all non-equivalent protons.

Caption: Structure of this compound.

The molecule can be divided into three key regions for NMR analysis:

-

The Aromatic Region: Four protons on the benzene ring.

-

The Methoxy Group: Three protons of the -OCH₃ group.

-

The Aminopropane Chain: Protons on the three carbons of the propane chain and the ammonium protons.

Predicted ¹H NMR Spectrum: Chemical Shifts and Splitting Patterns

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for each proton in this compound, typically dissolved in a solvent like DMSO-d₆ or D₂O. The use of a deuterated solvent is standard practice to avoid overwhelming solvent signals in the spectrum.[5]

| Proton Assignment | Number of Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Ar-H | 4H | 6.8 - 7.2 | Multiplet (m) | ortho: 7-9 Hz, meta: 2-3 Hz, para: <1 Hz | Protons on the aromatic ring are deshielded. The ortho-substitution pattern will result in a complex multiplet.[6][7] |

| -OCH₂- | 2H | ~4.1 | Triplet (t) | ~6-7 Hz | Protons are deshielded by the adjacent oxygen atom and coupled to the neighboring methylene group. |

| -OCH₃ | 3H | ~3.8 | Singlet (s) | N/A | Methoxy protons are deshielded by the oxygen but are not coupled to other protons, resulting in a singlet.[8][9] |

| -CH₂-CH₂-N | 2H | ~2.1 | Quintet or Multiplet (m) | ~6-7 Hz | These protons are coupled to the two adjacent methylene groups. |

| -CH₂-N⁺H₃ | 2H | ~3.1 | Triplet (t) | ~7-8 Hz | Protons are significantly deshielded by the adjacent positively charged nitrogen and coupled to the neighboring methylene group.[2][3] |

| -N⁺H₃ | 3H | 7.5 - 8.5 | Broad Singlet (br s) | N/A | Ammonium protons are exchangeable and often appear as a broad signal. The chemical shift is highly dependent on solvent and concentration.[3][10] |

Causality Behind Spectral Assignments: An In-Depth Analysis

The Aromatic Region (6.8 - 7.2 ppm)

The four protons on the disubstituted benzene ring will exhibit complex splitting patterns due to ortho, meta, and para couplings. The electron-donating nature of the methoxy and phenoxy groups will generally shield these protons relative to unsubstituted benzene (7.26 ppm). The ortho-substitution pattern breaks the symmetry of the ring, making all four aromatic protons chemically non-equivalent, leading to a complex multiplet.[11]

The Methoxy Group (~3.8 ppm)

The three protons of the methoxy group are equivalent and are not coupled to any other protons, hence they appear as a sharp singlet.[8][12] Their chemical shift is characteristic of protons on a carbon attached to an oxygen atom.[13]

The Propoxyamine Chain

-

-OCH₂- Protons (~4.1 ppm): These protons are adjacent to the electronegative oxygen of the ether linkage, causing a significant downfield shift. They are coupled to the central methylene group, resulting in a triplet.

-

Central -CH₂- Protons (~2.1 ppm): This methylene group is coupled to the two adjacent methylene groups (-OCH₂- and -CH₂N⁺H₃). According to the n+1 rule, this would ideally result in a quintet. However, if the coupling constants are not identical, a more complex multiplet may be observed.

-

-CH₂N⁺H₃ Protons (~3.1 ppm): The key feature here is the strong deshielding effect of the adjacent ammonium group (N⁺H₃). The positive charge on the nitrogen atom withdraws electron density from the neighboring methylene group, shifting its resonance significantly downfield compared to a neutral amine.[2][4] These protons will appear as a triplet due to coupling with the central methylene group.

-

-N⁺H₃ Protons (7.5 - 8.5 ppm): The protons on the nitrogen atom are acidic and can exchange with residual water or deuterons in the solvent. This exchange process often leads to signal broadening. In aprotic solvents like DMSO-d₆, these protons are more likely to be observed as a distinct, albeit broad, singlet. In protic solvents like D₂O, they will rapidly exchange with deuterium and the signal may disappear entirely.

Experimental Protocol for ¹H NMR Spectrum Acquisition

A self-validating protocol is essential for obtaining reproducible and high-quality data.

Objective: To acquire a high-resolution ¹H NMR spectrum of this compound for structural confirmation and purity analysis.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, 99.9% D)

-

NMR tubes (5 mm, high precision)

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

Tetramethylsilane (TMS) as an internal standard (0 ppm)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

-

Add a small amount of TMS if the solvent does not already contain it.

-

Vortex the sample until the solid is completely dissolved.

-

Transfer the solution to a clean NMR tube.

-

-

Spectrometer Setup and Calibration:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure sharp, well-resolved peaks. A good shim will result in a narrow and symmetrical peak for the TMS signal.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., a 90° pulse).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans for a sample of this concentration).

-

Set the relaxation delay to be at least 5 times the longest T₁ relaxation time of the protons in the molecule to ensure accurate integration. A delay of 1-2 seconds is generally sufficient.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Analyze the splitting patterns and coupling constants.

-

Data Visualization and Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the acquired ¹H NMR spectrum.

Caption: Workflow for ¹H NMR Spectrum Interpretation.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is critical for its use in research and drug development. By understanding the influence of the aromatic ring, the ether linkage, and particularly the protonated amine group on the chemical shifts and coupling constants, a detailed and accurate interpretation of the spectrum can be achieved. The provided experimental protocol ensures the acquisition of high-quality, reliable data, forming a robust basis for structural verification and quality control.

References

- 1. Buy this compound | 1366407-75-1 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. youtube.com [youtube.com]

- 8. acdlabs.com [acdlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

discovery and synthesis history of 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride

An In-depth Technical Guide to the Discovery and Synthesis of 3-(2-Methoxyphenoxy)propan-1-amine Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the historical discovery and synthetic evolution of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical lineage, synthesis, and application of this versatile molecule. The narrative traces its origins from the foundational research into phenoxyphenylpropylamines, which famously led to the development of selective reuptake inhibitors for neurotransmitters.

Part 1: A Legacy of Neurotransmitter Modulation: The Genesis of a Scaffold

The story of this compound is intrinsically linked to a pivotal era in psychopharmacology. In the early 1970s, researchers at Eli Lilly and Company sought to develop antidepressants with the efficacy of tricyclic antidepressants (TCAs) but devoid of their significant cardiotoxic and anticholinergic side effects[1]. This initiative, spearheaded by medicinal chemist Bryan B. Molloy and pharmacologist Robert Rathbun, began by exploring analogues of the antihistamine drug diphenhydramine, which had shown an ability to inhibit monoamine uptake[1].

This exploration led to the synthesis of a novel class of compounds: the phenoxyphenylpropylamines (PPAs). Within this series, a particularly potent and selective inhibitor of norepinephrine reuptake emerged, designated LY-94939, and later known as Nisoxetine [1][2]. Nisoxetine demonstrated high affinity for the norepinephrine transporter (NET) with negligible action on dopamine or serotonin transporters[1][3][4].

While Nisoxetine proved to be a powerful research tool, the scientific focus within the PPA series at Lilly underwent a strategic shift. Researchers began to investigate how minor structural modifications could selectively target the serotonin transporter (SERT)[1]. This line of inquiry culminated in the landmark synthesis of Nisoxetine's 4-trifluoromethyl analogue, Fluoxetine (Prozac)[1][5]. The immense therapeutic and commercial success of Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), overshadowed the development of Nisoxetine, which was consequently never marketed for clinical use[1].

This compound can be viewed as a foundational building block or a simplified analogue within this historically significant PPA class. Its discovery is less about a single "eureka" moment and more about its emergence as a valuable synthetic intermediate, derived from the chemical knowledge forged during the development of its more complex relatives. It is now widely available from chemical suppliers and serves as a key precursor in the synthesis of novel bioactive molecules and research tools[6][7].

Part 2: The Synthesis of this compound: Core Methodologies

The synthesis of this compound is straightforward, relying on fundamental and robust organic chemistry reactions. The choice of a particular route often depends on the scale of the synthesis, cost of starting materials, and desired purity.

Methodology 1: The Williamson Ether Synthesis Approach

This is a classic and direct method for constructing the core ether linkage of the molecule. It involves the nucleophilic substitution of a halide by a phenoxide ion. The starting materials are 2-methoxyphenol (guaiacol), a bulk chemical often derived from lignin, and a suitable 3-aminopropane derivative[6][8].

Experimental Protocol:

-

Phenoxide Formation: In a reaction vessel equipped with a stirrer and reflux condenser, dissolve 2-methoxyphenol (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K₂CO₃, 1.5 eq.), portion-wise at 0 °C to form the sodium or potassium 2-methoxyphenoxide. The reaction is stirred until gas evolution ceases, indicating complete formation of the phenoxide.

-

Nucleophilic Substitution: Add a solution of a protected 3-halopropylamine, such as N-(3-bromopropyl)phthalimide or 3-chloropropan-1-amine hydrochloride (1.0-1.2 eq.), to the reaction mixture.

-

Reaction: Heat the mixture to 60-80 °C and maintain for several hours until TLC or LC-MS analysis indicates the consumption of the starting materials.

-

Deprotection (if necessary): If a protected amine was used (e.g., phthalimide), the resulting intermediate is treated with hydrazine monohydrate in ethanol under reflux to liberate the primary amine.

-

Work-up and Isolation: After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Salt Formation: Dissolve the crude amine free base in a suitable solvent like diethyl ether or isopropanol. Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, until precipitation is complete.

-

Purification: The resulting solid, this compound, is collected by filtration, washed with cold solvent, and dried under vacuum. Recrystallization may be performed if higher purity is required.

Causality and Optimization: The Williamson ether synthesis is a robust SN2 reaction. The use of a polar aprotic solvent stabilizes the phenoxide nucleophile while not solvating it so strongly as to hinder its reactivity. The choice of base is critical; strong bases like NaH ensure complete and irreversible deprotonation of the phenol, driving the reaction forward. Using a protected amine prevents side reactions, such as N-alkylation of the starting amine.

References

- 1. Nisoxetine - Wikipedia [en.wikipedia.org]

- 2. Nisoxetine | C17H21NO2 | CID 4500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A brief history of the development of antidepressant drugs: From monoamines to glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy this compound | 1366407-75-1 [smolecule.com]

- 7. 3-(2-methoxyphenoxy)propan-1-amine | 3245-88-3 [chemicalbook.com]

- 8. Guaiacol: Preparation, applications and toxicity_Chemicalbook [chemicalbook.com]

mechanism of action of 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride

An In-Depth Technical Guide to the Investigational Mechanism of Action of 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride

Foreword: The following guide is intended for researchers, scientists, and drug development professionals. This compound is a research chemical with a currently unelucidated pharmacological profile in public-domain literature. This document, therefore, serves as an expert-guided framework for investigating its potential mechanisms of action. The hypotheses and experimental protocols described herein are based on rigorous structure-activity relationship (SAR) analysis of analogous compounds and established pharmacological principles.

Introduction: Unveiling a Potential Pharmacophore

This compound (Molecular Formula: C₁₀H₁₆ClNO₂) is a small molecule belonging to the aryloxypropanamine class.[1] This structural class is notable within medicinal chemistry, forming the backbone of numerous neurologically active agents. While this specific compound is not extensively documented, its core components—a methoxy-substituted phenyl ring, an ether linkage, and a terminal propanamine group—strongly suggest potential interactions with key targets in the central and peripheral nervous systems.

This guide will deconstruct the molecule's structure to propose three primary, testable hypotheses for its mechanism of action:

-

Inhibition of the Norepinephrine Transporter (NET) , based on structural homology to known reuptake inhibitors.

-

Modulation of Adrenergic Receptors , based on its relationship to impurities found in the synthesis of adrenergic blocking agents.

-

Interaction with Serotonergic Receptor Systems , a common target for the broader aryloxypropanamine scaffold.

For each hypothesis, we will present the scientific rationale, a detailed experimental protocol for validation, and a representative data visualization framework.

Part 1: The Monoamine Transporter Hypothesis: A Norepinephrine-Selective Profile?

Scientific Rationale: Structural Homology to NET Inhibitors

The structure of 3-(2-Methoxyphenoxy)propan-1-amine bears a striking resemblance to the pharmacophore of selective norepinephrine reuptake inhibitors (NRIs), most notably Nisoxetine. Key structural alignments suggest a plausible role as a norepinephrine transporter (NET) inhibitor[1]:

-

Pharmacophore Geometry: The spatial distance between the centroid of the aromatic ring and the nitrogen of the terminal amine aligns well with the accepted models for NET binding.

-

Ortho-Methoxy Substitution: The presence of a methoxy group at the ortho- (2-) position of the phenoxy ring is particularly significant. In related series of compounds, ortho-substituents have been shown to decrease affinity for the dopamine transporter (DAT) and serotonin transporter (SERT), thereby enhancing selectivity for NET.[1]

This leads to the primary hypothesis that the compound is a selective inhibitor of the norepinephrine transporter.

Experimental Validation: Radioligand Displacement Assay

To empirically determine the compound's affinity for monoamine transporters, a competitive radioligand binding assay is the gold standard. This experiment quantifies the ability of the test compound to displace a known high-affinity radioligand from its target.

Protocol: Monoamine Transporter Affinity Screen

-

Preparation of Membranes: Utilize cell membranes prepared from HEK293 cells stably expressing either human NET (hNET), hSERT, or hDAT.

-

Radioligand Selection:

-

For hNET: [³H]-Nisoxetine.

-

For hSERT: [³H]-Citalopram.

-

For hDAT: [³H]-WIN 35,428.

-

-

Assay Setup:

-

In a 96-well plate, combine cell membranes (10-20 µg protein/well), the selected radioligand at a concentration near its Kd value, and a range of concentrations of this compound (e.g., 0.1 nM to 100 µM).

-

For non-specific binding (NSB) control wells, add a high concentration of a known non-labeled inhibitor (e.g., Desipramine for NET, Fluoxetine for SERT, GBR-12909 for DAT).

-

For total binding control wells, add vehicle only.

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the plate contents through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Scintillation Counting: Wash the filters, add scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

-

Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Anticipated Data & Visualization

The results of this experiment can be summarized to assess both potency and selectivity.

Table 1: Hypothetical Binding Affinity Profile

| Transporter Target | Ki (nM) | Selectivity Ratio (SERT Ki / NET Ki) | Selectivity Ratio (DAT Ki / NET Ki) |

|---|---|---|---|

| hNET | 45 | 42.2x | 71.1x |

| hSERT | 1900 | - | - |

| hDAT | 3200 | - | - |

Caption: Hypothesized inhibition of norepinephrine reuptake at the synapse.

Part 2: The GPCR Modulation Hypothesis: An Adrenergic/Serotonergic Ligand?

Scientific Rationale: Links to Adrenergic and Serotonergic Scaffolds

Beyond transporters, the aryloxypropanamine scaffold is a privileged structure for G-protein coupled receptor (GPCR) ligands.

-

Adrenergic Receptors: A structurally related compound, 2-(2-Methoxyphenoxy)ethylamine, is identified as an impurity in the synthesis of Carvedilol (Carvedilol EP Impurity E).[2][3] Carvedilol is a well-known non-selective β-blocker and α₁-adrenergic antagonist.[2] This connection provides a strong rationale for investigating the compound's activity at adrenergic receptors.

-

Serotonin Receptors: The same related compound, 2-(2-Methoxyphenoxy)ethylamine, has been described as a 5-HT₁ₐ receptor partial agonist.[4] Furthermore, the general 3-phenoxy-propan-1-amine scaffold is a cornerstone in the development of ligands for various serotonin receptors, including 5-HT₁ₐ and 5-HT₂ₐ subtypes.[5]

These lines of evidence support a second major hypothesis: the compound functions as a modulator of adrenergic and/or serotonergic GPCRs.

Experimental Validation: Functional Cell-Based Assays

To test for functional activity (i.e., agonism or antagonism) at GPCRs, cell-based assays that measure downstream second messengers (e.g., cAMP or intracellular Ca²⁺) are essential.

Protocol: GPCR Functional Activity Screen (cAMP & Calcium Flux)

-

Cell Line Selection: Use HEK293 or CHO cells engineered to express a single human GPCR subtype of interest (e.g., α₁ₐ, β₁, β₂, 5-HT₁ₐ, 5-HT₂ₐ).

-

Assay Principle Selection:

-

For Gₛ- or Gᵢ-coupled receptors (e.g., β₁, β₂, 5-HT₁ₐ): Use a cAMP accumulation assay (e.g., HTRF or LANCE).

-

For Gᵩ-coupled receptors (e.g., α₁ₐ, 5-HT₂ₐ): Use a calcium flux assay with a fluorescent calcium indicator (e.g., Fluo-4 AM).

-

-

Agonist Mode:

-

Plate the cells and load with dye (for calcium assays) or perform the assay in the presence of a phosphodiesterase inhibitor like IBMX (for cAMP assays).

-

Add increasing concentrations of this compound.

-

Measure the fluorescent or luminescent signal over time.

-

A dose-dependent increase in signal indicates agonist activity. Calculate the EC₅₀ from the resulting dose-response curve.

-

-

Antagonist Mode:

-

Pre-incubate the cells with increasing concentrations of the test compound.

-

Add a known reference agonist for the target receptor at a concentration equal to its EC₈₀.

-

Measure the signal.

-

A dose-dependent decrease in the agonist-induced signal indicates antagonist activity. Calculate the IC₅₀ from the resulting inhibition curve.

-

Anticipated Data & Visualization

The functional data will reveal the compound's efficacy and potency at specific GPCRs.

Table 2: Hypothetical Functional Activity Profile

| Receptor Target | Coupling | Assay Type | Mode | Potency (EC₅₀/IC₅₀, nM) |

|---|---|---|---|---|

| α₁ₐ-Adrenergic | Gᵩ | Calcium Flux | Antagonist | 150 |

| β₁-Adrenergic | Gₛ | cAMP | Antagonist | 850 |

| 5-HT₁ₐ | Gᵢ | cAMP | Partial Agonist | 320 |

Caption: Experimental workflow for determining GPCR functional activity.

Summary and Future Directions

This guide posits that this compound is a promising research tool whose mechanism of action likely involves modulation of monoamine transporters and/or GPCRs. The structural analysis points toward three high-priority, testable hypotheses:

-

Selective NET Inhibition: Potentially useful for CNS conditions where norepinephrine modulation is desired.

-

α₁/β-Adrenergic Antagonism: Suggesting possible cardiovascular applications.

-

Serotonergic (5-HT₁ₐ) Partial Agonism: Indicating potential for anxiolytic or antidepressant effects.

The immediate path forward requires executing the foundational in-vitro screening protocols detailed herein. Positive results from these assays would warrant progression to more complex studies, including selectivity panels against a broader range of receptors and transporters, ADME-Tox profiling, and eventual in-vivo studies in relevant animal models to confirm the physiological effects of the hypothesized mechanisms. The true pharmacological identity of this compound awaits these critical experimental validations.

References

structural analogs of 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride

An In-depth Technical Guide to the Structural Analogs of 3-(2-Methoxyphenoxy)propan-1-amine Hydrochloride

Authored by a Senior Application Scientist

Foreword

The aryloxypropanamine scaffold represents a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of clinically significant therapeutic agents. Within this chemical class, this compound has emerged as a compound of considerable interest for researchers. Its structural similarity to known bioactive molecules, particularly those modulating neurotransmitter systems, positions it as a valuable starting point for the development of novel therapeutics. This guide provides a comprehensive exploration of the , delving into synthetic strategies, structure-activity relationships, and the critical methodologies for their biological evaluation and analytical characterization. It is designed for researchers, scientists, and drug development professionals seeking to navigate the complexities of designing and optimizing new chemical entities based on this privileged scaffold.

The Core Compound: Understanding this compound

This compound is an organic compound characterized by a 2-methoxyphenol group linked via an ether bond to a propan-1-amine chain.[1] The hydrochloride salt form enhances its stability and aqueous solubility, making it suitable for research and development purposes.

Chemical Properties:

-

Molecular Formula: C₁₀H₁₆ClNO₂[1]

-

Molecular Weight: 217.69 g/mol [1]

-

IUPAC Name: 3-(2-methoxyphenoxy)propan-1-amine;hydrochloride[1]

-

CAS Number: 1366407-75-1[1]

While extensive published literature on this specific compound is limited, its structural motifs are prevalent in pharmacologically active agents, suggesting potential applications in several therapeutic areas.[1] The propan-1-amine backbone bears a resemblance to inhibitors of the norepinephrine transporter (NET), such as nisoxetine.[1] This structural parallel suggests that 3-(2-Methoxyphenoxy)propan-1-amine and its analogs could modulate neurotransmitter reuptake, making them candidates for the development of antidepressants or other CNS-acting drugs.[1][2] Its potential roles as an intermediate in the synthesis of more complex molecules further underscore its importance in chemical and pharmaceutical research.[1]

The exploration of its structural analogs is driven by the quest to optimize biological activity, enhance selectivity for specific molecular targets, and improve pharmacokinetic profiles. By systematically modifying the core structure, researchers can probe the structure-activity relationships (SAR) that govern the pharmacological effects of this chemical class.

Synthetic Strategies for Analog Development

The synthesis of analogs of this compound hinges on versatile and robust chemical methodologies that allow for systematic structural modifications. The general approach involves the formation of the key ether linkage, followed by the introduction and modification of the amine functionality.

Core Synthesis via Williamson Ether Synthesis

A common and effective route for constructing the aryloxypropanamine scaffold is a variation of the Williamson ether synthesis. This involves the reaction of a substituted phenol with a propanamine precursor bearing a suitable leaving group.

General Synthetic Workflow:

References

An In-depth Technical Guide to the Potential Biological Activities of 3-(2-Methoxyphenoxy)propan-1-amine Hydrochloride

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride (CAS RN: 1366407-75-1). While extensive peer-reviewed literature on this specific molecule is limited, its structural features, particularly the methoxyphenoxy-propanamine scaffold, suggest a range of plausible pharmacological applications. This document synthesizes information from structural analogs and foundational principles of medicinal chemistry to propose potential mechanisms of action and to provide detailed, actionable experimental protocols for their validation. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this and related chemical entities.

Introduction and Chemical Profile

This compound is an organic chemical compound with the molecular formula C₁₀H₁₆ClNO₂ and a molecular weight of 217.69 g/mol .[1][2] It is structurally characterized by a propan-1-amine backbone linked to a 2-methoxyphenoxy group. The hydrochloride salt form enhances its stability and aqueous solubility, making it suitable for a variety of research applications.[3] While it is commercially available as a research chemical, its primary utility thus far has been as an intermediate in the synthesis of more complex molecules.[1][4] However, the inherent chemical motifs within its structure are hallmarks of various bioactive compounds, suggesting a rich, yet unexplored, pharmacological potential.

The phenoxy and aromatic amine moieties are associated with a wide array of biological activities, including anti-inflammatory and anti-cancer properties.[1] This guide will delve into the most promising of these potential activities, drawing inferences from well-documented structural analogs to provide a roadmap for future investigation.